Cas no 1960-88-9 (1,3-Bis4-(trifluoromethyl)phenylurea)

1,3-Bis[4-(trifluoromethyl)phenyl]urea is a fluorinated urea derivative characterized by its two 4-(trifluoromethyl)phenyl substituents. This compound exhibits notable stability and hydrophobic properties due to the presence of trifluoromethyl groups, which enhance its resistance to hydrolysis and degradation. Its structural features make it suitable for applications in organic synthesis, particularly as an intermediate in the preparation of more complex fluorinated compounds. The electron-withdrawing nature of the trifluoromethyl groups also influences its reactivity, enabling selective transformations in synthetic pathways. Additionally, its crystalline solid form facilitates handling and purification. This compound is of interest in materials science and pharmaceutical research due to its unique physicochemical properties.
1,3-Bis4-(trifluoromethyl)phenylurea structure
1960-88-9 structure
Product Name:1,3-Bis4-(trifluoromethyl)phenylurea
CAS No:1960-88-9
MF:C15H10F6N2O
MW:348.243124485016
MDL:MFCD01908917
CID:1388006
PubChem ID:253662372
Update Time:2025-05-25

1,3-Bis4-(trifluoromethyl)phenylurea Chemical and Physical Properties

Names and Identifiers

    • Urea, N,N'-bis[4-(trifluoromethyl)phenyl]-
    • 1,3-Bis[4-(trifluoromethyl)phenyl]urea
    • 1,3-Bis(4-(Trifluoromethyl)Phenyl)Urea
    • Maybridge4_001077
    • HMS1524A21
    • BDBM50383489
    • 1,3-Bis(4-trifluoromethylphenyl)urea
    • IDI1_031659
    • N,N'-bis-(4-trifluoromethylphenyl)-urea
    • B4518
    • MFCD01908917
    • SCHEMBL11003408
    • 1960-88-9
    • AS-82538
    • SB83531
    • BRD-K82116146-001-01-3
    • PEXQIAHZLFTVJU-UHFFFAOYSA-N
    • CS-0182192
    • CHEMBL2031936
    • A919599
    • 1,3-Bis4-(trifluoromethyl)phenylurea
    • MDL: MFCD01908917
    • Inchi: 1S/C15H10F6N2O/c16-14(17,18)9-1-5-11(6-2-9)22-13(24)23-12-7-3-10(4-8-12)15(19,20)21/h1-8H,(H2,22,23,24)
    • InChI Key: PEXQIAHZLFTVJU-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1)NC(NC1C=CC(C(F)(F)F)=CC=1)=O)(F)F

Computed Properties

  • Exact Mass: 348.07000
  • Monoisotopic Mass: 348.06973192g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 2
  • Complexity: 383
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 41.1

Experimental Properties

  • PSA: 41.13000
  • LogP: 5.51420
  • λmax: 264(EtOH)(lit.)

1,3-Bis4-(trifluoromethyl)phenylurea Pricemore >>

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1,3-Bis4-(trifluoromethyl)phenylurea Suppliers

Amadis Chemical Company Limited
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(CAS:1960-88-9)1,3-Bis4-(trifluoromethyl)phenylurea
Order Number:A919599
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:10
Price ($):268.0
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Additional information on 1,3-Bis4-(trifluoromethyl)phenylurea

Comprehensive Analysis of 1,3-Bis(4-(trifluoromethyl)phenylurea (CAS No. 1960-88-9): Properties, Applications, and Industry Trends

1,3-Bis(4-(trifluoromethyl)phenylurea (CAS No. 1960-88-9) is a specialized organic compound gaining attention in advanced material science and pharmaceutical research. This urea derivative features two 4-(trifluoromethyl)phenyl groups, which contribute to its unique physicochemical properties, including enhanced thermal stability and lipophilicity. Researchers are increasingly exploring its potential as a hydrogen-bond donor in supramolecular chemistry and as a building block for high-performance polymers.

The compound's trifluoromethyl groups make it particularly valuable in modern drug discovery programs, where fluorine incorporation is a key strategy to improve metabolic stability and bioavailability. Recent studies highlight its utility in designing kinase inhibitors and protein-protein interaction modulators, addressing current demands for targeted therapies in oncology and autoimmune diseases. The electron-withdrawing nature of the CF3 groups also makes this urea derivative interesting for organic electronic applications, coinciding with the growing market for flexible electronics.

From a synthetic chemistry perspective, 1,3-Bis(4-(trifluoromethyl)phenylurea serves as an excellent model compound for studying urea-based molecular recognition. Its crystalline structure demonstrates remarkable hydrogen-bonding networks, a feature that aligns with current research trends in crystal engineering and materials design. The compound's thermal behavior (with decomposition typically above 250°C) makes it suitable for high-temperature applications, particularly in the development of novel polymeric materials for aerospace and automotive industries.

Environmental considerations surrounding fluorinated compounds have prompted detailed studies of this material's ecological impact. While the trifluoromethyl groups enhance chemical stability, researchers are investigating biodegradation pathways and developing greener synthesis methods to address sustainability concerns. This aligns with the chemical industry's shift toward eco-friendly fluorochemistry, responding to regulatory pressures and consumer demand for sustainable materials.

Analytical characterization of CAS 1960-88-9 typically involves advanced techniques such as NMR spectroscopy (showing distinctive fluorine couplings), mass spectrometry, and X-ray crystallography. The compound's purity is crucial for research applications, driving innovations in chromatographic separation methods for fluorinated ureas. These analytical challenges reflect broader industry needs for quality control in specialty chemicals.

Market analysts note growing interest in 1,3-Bis(4-(trifluoromethyl)phenylurea from both academic and industrial sectors, with patent activity increasing in areas of advanced materials and medicinal chemistry. The compound's versatility positions it at the intersection of multiple high-growth technology sectors, including biopharmaceuticals, organic electronics, and smart materials. As research continues, scientists are particularly focused on optimizing its structure-activity relationships for specific applications while maintaining favorable safety profiles.

Future developments may explore the compound's potential in catalysis (as organocatalyst or ligand) and energy storage systems, capitalizing on its redox-active properties. The unique combination of hydrogen-bonding capacity and fluorine effects makes 1,3-Bis(4-(trifluoromethyl)phenylurea a compelling subject for interdisciplinary research, bridging gaps between molecular design and functional material development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1960-88-9)1,3-Bis4-(trifluoromethyl)phenylurea
A919599
Purity:99%
Quantity:1g
Price ($):268.0
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